4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline
Overview
Description
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is an organic compound that belongs to the class of anilinopyrimidines. This compound is characterized by the presence of a chloro group at the 4th position of the aniline ring and a methoxy group at the 6th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline typically involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method involves the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may produce various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methoxypyrimidine
- 4-Chloro-6-methoxypyrimidine-2-ylamine
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Biological Activity
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN3O, and it features a chloro-substituted aniline core linked to a methoxypyrimidine moiety. This structural configuration is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many pyrimidine derivatives have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit pro-inflammatory enzymes like COX-2, contributing to their anti-inflammatory potential.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways critical for cell growth and survival.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular functions.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar compounds:
Table 1: Biological Activities of Pyrimidine Derivatives
Recent Developments
Recent research highlights the synthesis of novel pyrimidine derivatives with enhanced biological activities. For instance, studies have shown that modifications in the substituents on the pyrimidine ring can significantly affect their potency against specific targets such as kinases involved in cancer progression.
Table 2: Structure-Activity Relationship (SAR) Insights
Substituent | Effect on Activity |
---|---|
Methoxy group at position 6 | Increases solubility and bioavailability |
Chloro group at position 4 | Enhances binding affinity to target enzymes |
Properties
IUPAC Name |
4-chloro-2-(6-methoxypyrimidin-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVKNHSGWPGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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